2-Chloro-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

Description

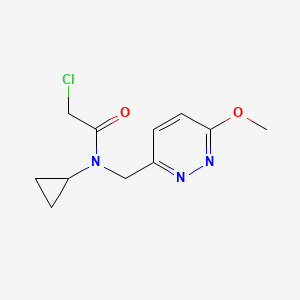

2-Chloro-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a substituted acetamide derivative characterized by a cyclopropyl group, a 6-methoxypyridazin-3-ylmethyl moiety, and a chloroacetamide backbone. This compound (Reference ID: 10-F087031) has been cataloged by CymitQuimica as part of their amides portfolio but is currently listed as discontinued .

Key structural features include:

- Chloroacetamide core: Likely influences reactivity, particularly in nucleophilic substitution or cross-coupling reactions.

- Cyclopropyl substituent: Introduces steric constraints and metabolic stability compared to linear alkyl groups.

- 6-Methoxypyridazinylmethyl group: The pyridazine ring may participate in hydrogen bonding or π-π interactions, while the methoxy group could enhance solubility.

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-10-5-2-8(13-14-10)7-15(9-3-4-9)11(16)6-12/h2,5,9H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXLYWOJIGJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CN(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide.

Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions.

Chlorination: Introduction of the chlorine atom can be achieved using chlorinating agents such as thionyl chloride.

Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

Continuous flow reactors: To ensure consistent reaction conditions.

Catalysts: To increase reaction rates and selectivity.

Purification techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide could have several applications:

Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

Agricultural Chemistry: Possible applications as a pesticide or herbicide.

Materials Science: Use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The following compounds share structural motifs with 2-Chloro-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide, enabling comparative analysis:

Key Comparative Insights

Functional Group Diversity

- Acetamide vs. Sulfonamide : The sulfonamide analogue (2-Chloro-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide) exhibits distinct electronic properties due to the sulfonyl group, which is more acidic and polar than the acetamide backbone . This could influence solubility and target selectivity.

- Heteroaromatic Substituents : The pyridazine ring in the parent compound contrasts with the pyrimidine or benzene rings in analogues. Pyridazine’s two adjacent nitrogen atoms may confer unique binding interactions compared to pyrimidine’s meta-nitrogens .

Substituent Effects

- Fluorine and Trifluoromethyl Groups : The fluorophenyl (in 2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide) and trifluoromethyl (in sulfonamide/pyrimidine analogues) groups enhance electronegativity and lipophilicity, which could improve membrane permeability .

Biological Activity

2-Chloro-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings. The focus will be on its pharmacological implications, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H14ClN3O2

- Molecular Weight : 257.70 g/mol

- CAS Number : 66568850

The presence of a chloro group, a cyclopropyl moiety, and a methoxy-pyridazine substituent suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may exhibit:

- Antimicrobial Activity : The compound has shown promise as a microbicide, particularly in inhibiting fungal growth .

- Cytotoxic Effects : Preliminary studies suggest it may induce apoptosis in certain cancer cell lines, though specific mechanisms remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.

- Cyclopropyl Moiety : Contributes to conformational rigidity, potentially enhancing selectivity towards biological targets.

- Methoxy-Pyridazine Substituent : This group is essential for interaction with specific receptors, possibly influencing the compound's pharmacodynamics.

Case Studies

-

Antifungal Activity :

- A study investigated the antifungal properties of related compounds, highlighting that modifications in the acetamide structure can significantly affect potency against fungal pathogens .

- Results indicated that derivatives with similar structural motifs exhibited varying degrees of effectiveness against Candida albicans.

- Cancer Cell Lines :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest:

- Absorption : The compound shows reasonable oral bioavailability.

- Metabolism : Metabolic pathways are likely mediated by cytochrome P450 enzymes; however, further studies are needed to clarify specific metabolites.

- Excretion : Predominantly renal excretion has been observed in preliminary studies.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.